molecular formula C12H22O B12565408 1-(4-Methylcyclohexyl)cyclopentan-1-ol CAS No. 143658-35-9

1-(4-Methylcyclohexyl)cyclopentan-1-ol

Cat. No.: B12565408
CAS No.: 143658-35-9
M. Wt: 182.30 g/mol
InChI Key: YDHJUSDFBTZFNU-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)cyclopentan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclopentane ring bonded to a cyclohexane ring with a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylcyclohexyl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with 4-methylcyclohexanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylcyclohexyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by reagents like halogens or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), acids (HCl, HBr)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Halogenated compounds

Scientific Research Applications

1-(4-Methylcyclohexyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)cyclopentan-1-ol
  • 1-(4-Bromophenyl)cyclopentan-1-ol
  • 1-(4-Chlorophenyl)cyclopentan-1-ol

Comparison: 1-(4-Methylcyclohexyl)cyclopentan-1-ol is unique due to its specific structural features, such as the presence of a methyl group on the cyclohexane ring

Properties

CAS No.

143658-35-9

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-(4-methylcyclohexyl)cyclopentan-1-ol

InChI

InChI=1S/C12H22O/c1-10-4-6-11(7-5-10)12(13)8-2-3-9-12/h10-11,13H,2-9H2,1H3

InChI Key

YDHJUSDFBTZFNU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2(CCCC2)O

Origin of Product

United States

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